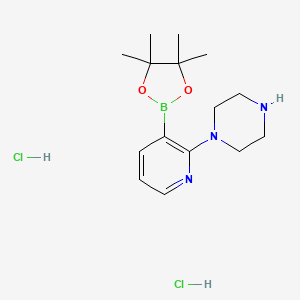
2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperazinopyridine-3-boronic acid, pinacol ester, dihydrochloride (DiHCl) is a versatile organoboron compound with significant applications in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic acid moiety, which is known for its utility in forming carbon-carbon bonds, and a piperazine ring, which enhances its reactivity and stability.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The synthesis of 2-Piperazinopyridine-3-boronic acid, pinacol ester typically involves the reaction of 2-piperazinopyridine-3-boronic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Dihydrochloride Formation: The dihydrochloride salt is formed by treating the boronic ester with hydrochloric acid, resulting in a crystalline product that is more stable and easier to handle.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures. Large-scale reactions are conducted in specialized reactors with precise temperature and pressure control to optimize yield and minimize by-products.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid partner to form biaryl compounds.
Oxidation and Reduction: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to form boronic acids.
Substitution Reactions:
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene or water).
Oxidation: Oxidizing agents such as hydrogen peroxide or Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols, and suitable solvents.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Functionalized Piperazines: Resulting from substitution reactions.
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction . They can also undergo protodeboronation, a process that involves the removal of the boron group .
Biochemical Pathways
Boronic acids and their esters are known to participate in various chemical reactions, which could potentially influence multiple biochemical pathways .
Result of Action
The ability of boronic acids and their esters to form c-c bonds can potentially lead to the synthesis of various bioactive compounds .
Action Environment
It’s known that the reactivity of boronic acids and their esters can be influenced by factors such as ph and temperature .
Wissenschaftliche Forschungsanwendungen
2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in cross-coupling reactions, enabling the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and probes for biological studies.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in drug discovery and development.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Vergleich Mit ähnlichen Verbindungen
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Similar structure with a Boc-protected piperazine ring.
2-Benzyloxypyridine-3-boronic acid pinacol ester: Contains a benzyloxy group instead of piperazine.
Uniqueness: 2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl is unique due to its combination of a boronic acid moiety and a piperazine ring, which provides enhanced reactivity and stability compared to other boronic esters. This makes it particularly useful in cross-coupling reactions and other synthetic applications.
Eigenschaften
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O2.2ClH/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-18-13(12)19-10-8-17-9-11-19;;/h5-7,17H,8-11H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSUYHYCYIQOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2996975.png)

![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)
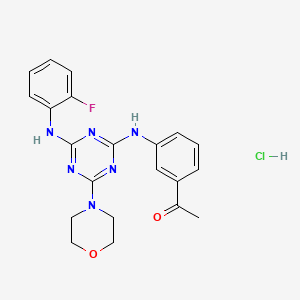
![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2996984.png)
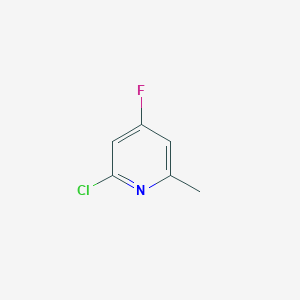
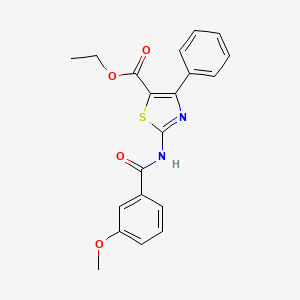
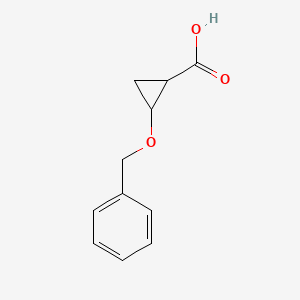
![Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2996988.png)
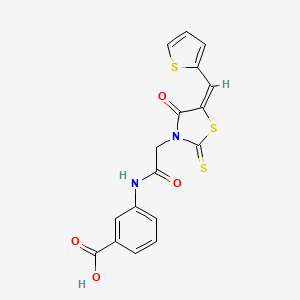
![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2996993.png)
![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2996995.png)
![2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one](/img/structure/B2996996.png)
![N-(3-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996997.png)
